1-Oxo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate
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Description
The compound belongs to the class of organic compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthetic strategy for the preparation of the target compound is based on the reaction of homophthalic anhydride and imines, allowing the isoquinoline ring closure in one step and at the same time-introduction of desired pharmacophore groups at the 2-nd and 3-rd positions and prone to further transformations carboxyl group at 4-th .Molecular Structure Analysis
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . The thermodynamic computations showed that the most stable form is trans - 6a, in which the substituents at C8 (C-4) and C9 (C-3) are antiperiplanar .Chemical Reactions Analysis
The compound can act as precursors for various alkaloids displaying multifarious biological activities . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Mechanism of Action
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research could focus on exploring the biological potential of these analogs and their applications in treating various diseases.
Properties
IUPAC Name |
[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl] 3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-14(22(27)26-10-9-15-5-3-4-6-17(15)13-26)29-23(28)18-11-20(16-7-8-16)25-21(30-2)19(18)12-24/h3-6,11,14,16H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPJKYHPSMDJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)OC(=O)C3=CC(=NC(=C3C#N)SC)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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